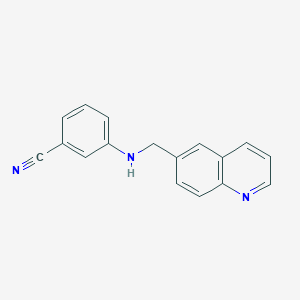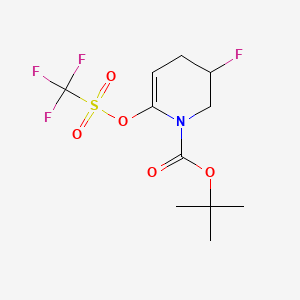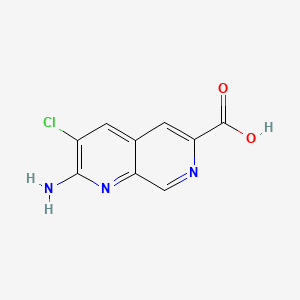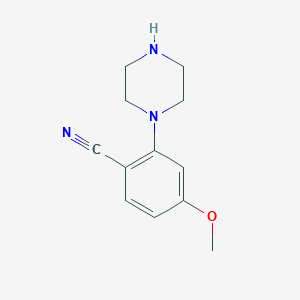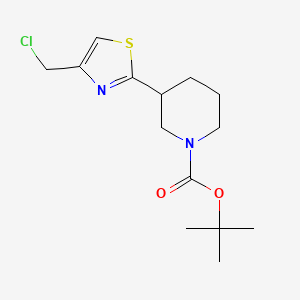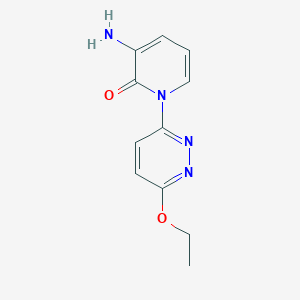
3-amino-1-(6-ethoxy-3-pyridazinyl)-2(1H)-Pyridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-1-(6-ethoxy-3-pyridazinyl)-2(1H)-Pyridinone is a heterocyclic compound that contains both pyridine and pyridazine rings. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-(6-ethoxy-3-pyridazinyl)-2(1H)-Pyridinone typically involves multi-step reactions starting from commercially available precursors. One possible route could involve the following steps:
Formation of the pyridazinyl ring: Starting with an appropriate dicarbonyl compound, a cyclization reaction can be performed to form the pyridazinyl ring.
Introduction of the ethoxy group: The ethoxy group can be introduced via an etherification reaction.
Formation of the pyridinone ring: The pyridinone ring can be formed through a condensation reaction with an appropriate amine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the ethoxy group.
Reduction: Reduction reactions could target the pyridazinyl ring or the pyridinone ring.
Substitution: Substitution reactions could occur at various positions on the rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, nucleophiles, and electrophiles under conditions such as acidic or basic environments.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could yield amine derivatives.
Applications De Recherche Scientifique
3-amino-1-(6-ethoxy-3-pyridazinyl)-2(1H)-Pyridinone could have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying enzyme interactions or cellular pathways.
Medicine: As a lead compound for the development of new pharmaceuticals, particularly for targeting specific enzymes or receptors.
Industry: As an intermediate in the production of agrochemicals, dyes, or other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-amino-1-(6-ethoxy-3-pyridazinyl)-2(1H)-Pyridinone would depend on its specific interactions with biological targets. Potential mechanisms could include:
Enzyme inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor modulation: The compound could modulate the activity of specific receptors by acting as an agonist or antagonist.
Pathway interference: The compound might interfere with specific cellular pathways, leading to changes in cell function or behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-amino-1-(6-methoxy-3-pyridazinyl)-2(1H)-Pyridinone: Similar structure with a methoxy group instead of an ethoxy group.
3-amino-1-(6-ethoxy-4-pyridazinyl)-2(1H)-Pyridinone: Similar structure with a different substitution pattern on the pyridazinyl ring.
3-amino-1-(5-ethoxy-3-pyridazinyl)-2(1H)-Pyridinone: Similar structure with a different substitution pattern on the pyridazinyl ring.
Uniqueness
The uniqueness of 3-amino-1-(6-ethoxy-3-pyridazinyl)-2(1H)-Pyridinone lies in its specific substitution pattern, which could confer unique biological activities or chemical reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C11H12N4O2 |
|---|---|
Poids moléculaire |
232.24 g/mol |
Nom IUPAC |
3-amino-1-(6-ethoxypyridazin-3-yl)pyridin-2-one |
InChI |
InChI=1S/C11H12N4O2/c1-2-17-10-6-5-9(13-14-10)15-7-3-4-8(12)11(15)16/h3-7H,2,12H2,1H3 |
Clé InChI |
DALKWJYVBQQAMD-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NN=C(C=C1)N2C=CC=C(C2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


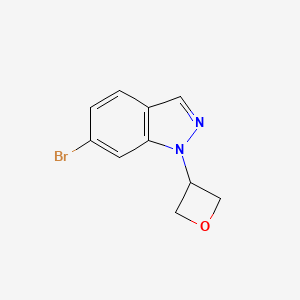
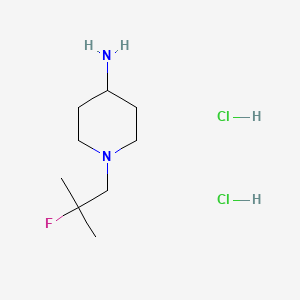
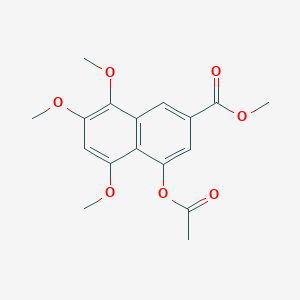
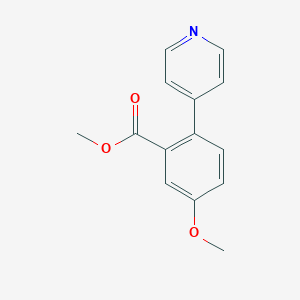
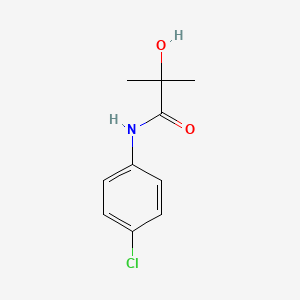
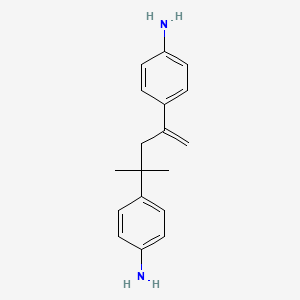
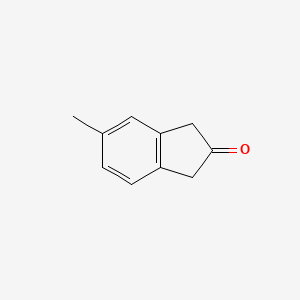
![1-[8-(Aminomethyl)isoquinolin-3-yl]-3-ethylurea](/img/structure/B13927015.png)
